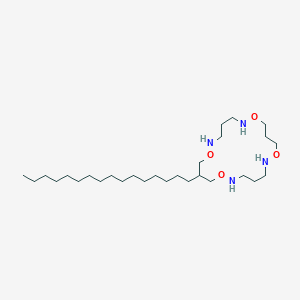
3,4-Bis(trifluoromethyl)benzotrichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(trifluoromethyl)benzotrichloride (3,4-BTMBC) is a halogenated compound that is classified as an organochloride. It is a colorless liquid that has a melting point of -27°C and a boiling point of 115°C. 3,4-BTMBC is an important synthetic intermediate used in many organic syntheses and is used in a variety of applications, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals.
Scientific Research Applications
3,4-Bis(trifluoromethyl)benzotrichloride has been studied extensively in scientific research due to its unique properties. It has been used in studies of the mechanism of action of organochloride compounds, as well as in the synthesis of various organic compounds. It has also been used in the synthesis of dyes, perfumes, and pharmaceuticals. This compound has also been used in studies of the biochemistry and physiology of cells, as well as in studies of the effects of organochlorides on the environment.
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)benzotrichloride is not yet fully understood, but it is believed to involve the binding of the compound to the cell membrane, which then triggers a cascade of biochemical reactions. This can lead to the activation of enzymes and other proteins, which can then result in changes in the cell’s physiology.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and proteins, as well as to inhibit the activity of proteins involved in the transport of ions across cell membranes. It has also been shown to inhibit the activity of proteins involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4-Bis(trifluoromethyl)benzotrichloride in lab experiments is that it is a relatively non-toxic compound that is easy to handle. It is also relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that this compound can be highly toxic if inhaled or ingested, and should be handled with care.
Future Directions
There are many potential future directions for research involving 3,4-Bis(trifluoromethyl)benzotrichloride. These include further studies of its mechanism of action, as well as studies of its effects on the environment. Additionally, further research could be done to explore its potential applications in the fields of pharmaceuticals, agrochemicals, and specialty chemicals. Finally, further research could be done to explore the potential uses of this compound in the synthesis of dyes, perfumes, and other organic compounds.
Synthesis Methods
3,4-Bis(trifluoromethyl)benzotrichloride can be synthesized by two different methods: the direct method and the indirect method. The direct method involves the reaction of trifluoromethylbenzoyl chloride with thionyl chloride in dichloromethane. The indirect method involves the reaction of trifluoromethylbenzoyl chloride with phosphorus pentachloride in a mixture of dichloromethane and acetonitrile. Both methods yield this compound in high yields.
properties
IUPAC Name |
4-(trichloromethyl)-1,2-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3F6/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPQCHMZMNTMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803564 |
Source


|
| Record name | 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63516-34-7 |
Source


|
| Record name | 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














